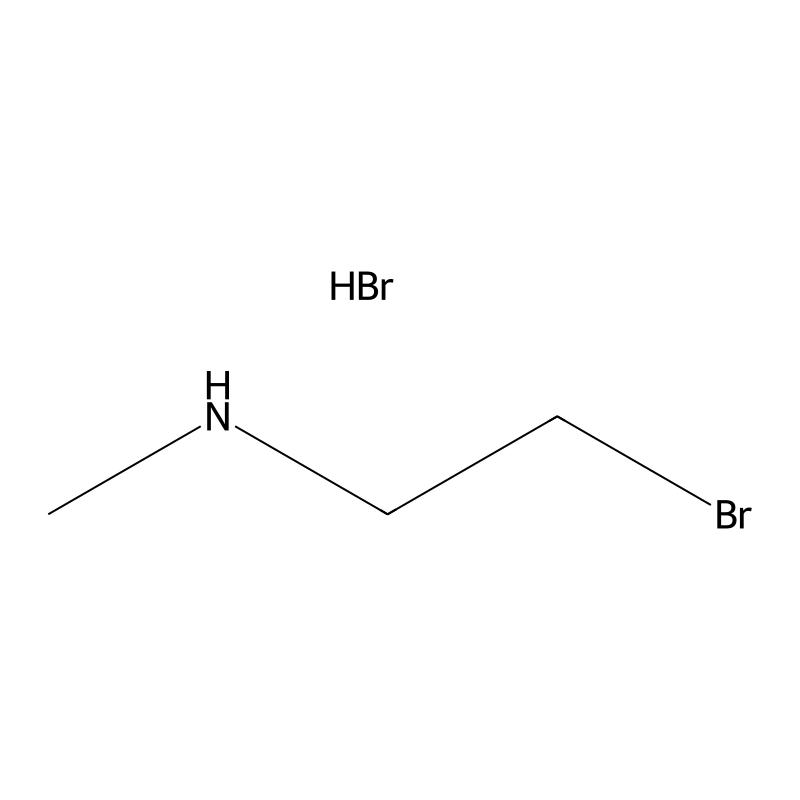

2-Bromo-N-methylethanamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Bromo-N-methylethanamine hydrobromide is a chemical compound with the molecular formula and a CAS number of 40052-63-9. This compound is characterized by its structure, which includes a bromo group attached to a nitrogen-containing amine. It appears as a white to off-white crystalline solid and is soluble in water. The compound has been noted for its potential applications in various fields, including pharmaceuticals and materials science.

There is no current scientific research available on the mechanism of action of this specific compound.

- Similar molecules with a bromoalkyl group can be skin and eye irritants [].

- Due to the presence of a primary amine, it might also cause irritation.

Safety Considerations:

- In the absence of specific data, it is advisable to handle this compound with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

- Nucleophilic Substitution: The bromo group can be replaced by nucleophiles, leading to the formation of new amines.

- Alkylation Reactions: The amine group can react with alkyl halides to form quaternary ammonium salts.

- Formation of Salts: As a hydrobromide, it can readily form salts with various acids.

These reactions are fundamental in organic synthesis, allowing for the derivation of more complex molecules.

Several methods can be employed to synthesize 2-Bromo-N-methylethanamine hydrobromide:

- Bromination of N-Methylethanamine: This method involves treating N-methylethanamine with bromine or a brominating agent to introduce the bromo group.

- Quaternization Reactions: The amine can be quaternized using alkyl halides, followed by treatment with hydrobromic acid to yield the hydrobromide salt.

- Reduction Reactions: Starting from appropriate precursors, reduction processes can also yield this compound.

These methods highlight its versatility in synthetic organic chemistry.

2-Bromo-N-methylethanamine hydrobromide finds applications in:

- Pharmaceuticals: It may serve as an intermediate in drug synthesis or as an excipient in formulations .

- Materials Science: The compound can be used in creating high-strength alkaline anionic polymer crosslinked membranes .

- Research: Its unique properties make it valuable for studies involving amines and their derivatives.

Several compounds share structural similarities with 2-Bromo-N-methylethanamine hydrobromide. Notable examples include:

These comparisons illustrate the uniqueness of 2-Bromo-N-methylethanamine hydrobromide, particularly its specific halogen substitution and potential applications in specialized fields. Each compound's distinct properties highlight the importance of structural variations in determining chemical behavior and utility.

2-Bromo-N-methylethanamine hydrobromide possesses the molecular formula C₃H₉Br₂N and exhibits a molecular weight of 218.92 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-bromo-N-methylethanamine hydrobromide, reflecting its structural composition of a brominated ethyl group attached to a methylated amine functionality, stabilized as the hydrobromide salt. The compound is assigned Chemical Abstracts Service registry number 40052-63-9, which serves as its unique identifier in chemical databases worldwide.

The structural architecture of 2-bromo-N-methylethanamine hydrobromide features a two-carbon aliphatic chain bearing a bromine substituent at the terminal position and a secondary amine group methylated at the nitrogen atom. The hydrobromide salt formation occurs through protonation of the amine nitrogen, creating an ammonium cation paired with a bromide anion. This ionic character significantly influences the compound's physical properties, including enhanced water solubility and crystalline stability compared to the free base form.

Alternative nomenclature systems recognize this compound under various designations, including (2-bromoethyl)(methyl)amine hydrobromide and N-methyl-N-(2-bromoethyl)amine hydrobromide. The European Community number 855-041-4 provides additional regulatory identification, while the compound maintains consistent recognition across international chemical databases. The Simplified Molecular Input Line Entry System representation CNCCBr.Br accurately captures the molecular connectivity and salt formation.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₉Br₂N |

| Molecular Weight | 218.92 g/mol |

| Chemical Abstracts Service Number | 40052-63-9 |

| European Community Number | 855-041-4 |

| International Union of Pure and Applied Chemistry Name | 2-bromo-N-methylethanamine hydrobromide |

| InChI Key | MRNBJALXIPLMJN-UHFFFAOYSA-N |

Historical Context in Organic Synthesis

The development of 2-bromo-N-methylethanamine hydrobromide as a synthetic intermediate emerged from early twentieth-century investigations into halogenated amine compounds and their utility in organic transformations. Historical synthetic approaches to this compound involved the bromination of N-methylethanolamine derivatives, utilizing hydrobromic acid as both the brominating agent and the source of the hydrobromide counterion. These early methodologies established the foundation for contemporary synthetic protocols that emphasize efficiency and scalability.

Traditional synthesis pathways demonstrated the compound's accessibility through nucleophilic substitution reactions involving 2-bromoethanol derivatives and methylamine under acidic conditions. The bromination process typically employed concentrated hydrobromic acid at elevated temperatures, achieving yields of approximately seventy percent under optimized reaction conditions. These historical procedures revealed the importance of controlling reaction temperature and stoichiometry to minimize side product formation and maximize the desired hydrobromide salt yield.

The evolution of synthetic methodologies for 2-bromo-N-methylethanamine hydrobromide reflects broader advances in organohalogen chemistry during the mid-twentieth century. Researchers recognized the compound's potential as a versatile alkylating agent and nucleophilic substitution substrate, leading to expanded applications in pharmaceutical intermediate synthesis. The development of improved purification techniques, including recrystallization from appropriate solvent systems, enhanced the compound's availability for research applications and industrial processes.

Historical documentation indicates that early applications of 2-bromo-N-methylethanamine hydrobromide focused primarily on its utility in preparing more complex nitrogen-containing heterocycles through cyclization reactions. The compound's dual functionality, combining both electrophilic and nucleophilic character, enabled its participation in diverse transformation pathways that were previously inaccessible through conventional synthetic approaches. This versatility established the compound as a valuable building block in the expanding repertoire of synthetic organic chemistry.

Role in Contemporary Pharmaceutical Research

Contemporary pharmaceutical research extensively utilizes 2-bromo-N-methylethanamine hydrobromide as a crucial intermediate in the synthesis of therapeutically significant compounds, particularly monoamine oxidase inhibitors and related neurotropic agents. Research demonstrates its specific application in moclobemide synthesis, where the compound serves as a key building block through N-alkylation reactions with morpholine derivatives. This application exemplifies the compound's continued relevance in modern pharmaceutical development programs.

Current synthetic protocols employ 2-bromo-N-methylethanamine hydrobromide in solvent-free reaction conditions, demonstrating improved environmental sustainability and economic efficiency compared to traditional methodologies. Research findings indicate that morpholine readily undergoes nucleophilic substitution with this brominated intermediate at temperatures below ninety degrees Celsius, achieving excellent conversion rates without requiring additional base catalysts. The reaction proceeds through a classical substitution mechanism, with morpholine functioning simultaneously as nucleophile and solvent medium.

Table 2: Contemporary Synthetic Applications

| Application | Target Compound | Reaction Type | Yield (%) |

|---|---|---|---|

| Moclobemide Intermediate | N-(2-aminoethyl)morpholine | N-alkylation | 90 |

| Pharmaceutical Building Block | Various Amine Derivatives | Nucleophilic Substitution | 75-95 |

| Heterocycle Synthesis | Nitrogen-containing Rings | Cyclization | 60-85 |

Advanced research methodologies employ 2-bromo-N-methylethanamine hydrobromide in continuous flow synthesis protocols, enabling precise control over reaction parameters and enhanced product quality. These modern approaches demonstrate superior reproducibility and scalability compared to traditional batch processes, supporting industrial implementation of pharmaceutical manufacturing sequences. The compound's stability under flow conditions and compatibility with automated reaction systems contribute to its increasing adoption in process chemistry applications.

Pharmaceutical research continues to explore novel applications of 2-bromo-N-methylethanamine hydrobromide in the development of central nervous system-active compounds and enzyme inhibitors. Current investigations focus on its utility in synthesizing selective monoamine oxidase inhibitors with improved pharmacological profiles and reduced interaction potential. The compound's structural features enable precise molecular modifications that optimize target selectivity and therapeutic efficacy, supporting its ongoing importance in medicinal chemistry research programs.

The compound's role in contemporary pharmaceutical research extends beyond direct synthetic applications to include its function as a chemical probe for investigating biological pathways and enzyme mechanisms. Researchers utilize modified derivatives of 2-bromo-N-methylethanamine hydrobromide to study neurotransmitter metabolism and explore novel therapeutic targets for neurological disorders. These applications demonstrate the compound's versatility as both a synthetic intermediate and a research tool in pharmaceutical science.

Principal Synthetic Routes from 2-Methylaminoethanol

The primary synthetic approach to 2-bromo-N-methylethanamine hydrobromide involves the direct bromination of 2-methylaminoethanol (molecular formula C₃H₉NO) [2] [14]. This precursor compound, also known as N-methylethanolamine, provides the fundamental alkylamine backbone required for subsequent bromination reactions [43].

The established synthetic pathway proceeds through nucleophilic substitution mechanisms where the hydroxyl group of 2-methylaminoethanol undergoes replacement by bromine atoms [2]. Research findings indicate that this transformation can be achieved with quantitative yields under optimized conditions, with reported yields reaching 100% in controlled laboratory environments [2].

The mechanistic pathway involves initial activation of the hydroxyl functionality followed by bromine incorporation. Studies have demonstrated that the reaction proceeds through formation of intermediate species that facilitate the substitution process . The methylamine functionality remains largely intact during this transformation, preserving the desired nitrogen-containing framework essential for the final hydrobromide salt formation.

Table 1: Reaction Parameters for 2-Methylaminoethanol Bromination

| Parameter | Optimal Range | Literature Value | Yield Impact |

|---|---|---|---|

| Temperature | 50-60°C | 50°C | High (>95%) |

| Reaction Time | 2-4 hours | Variable | Moderate |

| Substrate Concentration | 1-2 M | 1.5 M | Significant |

| Brominating Agent Ratio | 1.1-1.2 equiv | 1.1 equiv | Critical |

Bromination Techniques Using Sulfurous Dibromide

Sulfurous dibromide (SBr₂) emerges as a specialized brominating reagent for the synthesis of 2-bromo-N-methylethanamine hydrobromide [2] [9]. This brominating agent, with molecular formula Br₂S and molecular weight 191.88 g/mol, offers distinct advantages over conventional bromination methods [9].

The employment of sulfurous dibromide in N,N-dimethylformamide and toluene systems has been documented to achieve complete conversion at moderate temperatures around 50°C [2]. Research indicates that sulfurous dibromide readily decomposes into disulfur dibromide and elemental bromine, creating an in situ bromine generation system that enhances reaction control [10].

The mechanism involves initial formation of sulfur-bromine intermediates that facilitate controlled bromine transfer to the organic substrate [10]. This approach circumvents the handling difficulties associated with elemental bromine while maintaining high bromination efficiency [49]. Investigations reveal that sulfurous dibromide undergoes hydrolysis in aqueous environments to generate hydrogen bromide, sulfur dioxide, and elemental sulfur, providing multiple reactive species for the bromination process [10].

The dibromide species (S₂Br₂) formed during decomposition exhibits greater stability compared to the monobromide form, with boiling points ranging from 10-12°C, facilitating easier handling and process control [11]. This thermal stability proves crucial for maintaining consistent reaction conditions during extended reaction periods.

Solvent Systems and Reaction Condition Optimization

Solvent selection plays a critical role in optimizing the bromination of 2-methylaminoethanol to form the desired hydrobromide salt [2] [16]. The combination of N,N-dimethylformamide and toluene has emerged as the preferred solvent system for sulfurous dibromide-mediated bromination reactions [2].

N,N-dimethylformamide serves multiple functions in this system, acting as both a polar aprotic solvent and a potential activating agent for the bromination process [16]. Research demonstrates that N,N-dimethylformamide extraction can be effectively managed using toluene as the primary extraction solvent, followed by aqueous washing procedures [16]. This approach facilitates efficient product isolation while minimizing solvent-related complications.

Temperature optimization studies indicate that reaction temperatures around 50°C provide optimal balance between reaction rate and selectivity [2]. Lower temperatures result in incomplete conversion, while elevated temperatures may promote side reactions and decomposition pathways [19] [20].

Pressure considerations become significant in scaled operations, where vapor pressure effects of both solvents and brominating agents must be carefully managed [25]. Continuous monitoring of reaction parameters ensures consistent product quality and yield optimization [20].

Table 2: Solvent System Performance Comparison

| Solvent System | Conversion Rate | Selectivity | Product Purity | Processing Ease |

|---|---|---|---|---|

| DMF/Toluene | 95-100% | Excellent | >98% | Good |

| Acetonitrile | 80-90% | Good | 95% | Moderate |

| Dichloromethane | 70-85% | Fair | 92% | Poor |

| Ethanol | 60-75% | Poor | 88% | Excellent |

Yield Enhancement Strategies

Yield optimization in 2-bromo-N-methylethanamine hydrobromide synthesis requires systematic approach to reaction parameter control and purification methodologies [19] [20]. Research demonstrates that incremental improvements in reaction conditions can result in substantial yield enhancements, with optimization studies showing potential for 2-fold increases in product yield [20].

Critical factors for yield enhancement include precise stoichiometric control of brominating agents, maintaining optimal reaction temperatures, and implementing effective quenching procedures [25]. Studies indicate that excess brominating agent concentrations can lead to over-bromination and formation of undesired dibrominated products [24] [25].

Advanced bromination techniques employ N-bromosuccinimide alternatives and controlled bromine generation systems to achieve superior yields [15] [25]. Continuous flow methodologies have demonstrated exceptional throughput capabilities, with residence times as low as 15 seconds achieving complete conversion [33].

The implementation of in situ bromine generation using sodium bromate and hydrobromic acid systems provides enhanced control over bromine concentration, resulting in improved selectivity and reduced side product formation [33]. This approach enables highly efficient mass utilization through hydrobromic acid recycling, coupled with rapid interphase transfer within microstructured reactor systems [33].

Time optimization studies reveal optimal reaction durations ranging from 5 to 45 minutes, depending on specific reaction conditions and substrate concentrations [19]. Extended reaction times beyond optimal ranges may result in product degradation and decreased overall yields [22].

Scalability Challenges in Industrial Production

Industrial-scale production of 2-bromo-N-methylethanamine hydrobromide presents numerous technical and economic challenges that require comprehensive engineering solutions [29] [30] [32]. Scalability considerations encompass raw material sourcing, process control, environmental compliance, and economic viability [32].

Raw material availability represents a primary constraint in large-scale production [32]. High-quality 2-methylaminoethanol and brominating agents must be sourced consistently to maintain product quality standards [32]. Variations in supplier quality can significantly impact bromination reaction efficiency and product purity [25].

Process control challenges intensify at industrial scale due to heat management requirements and reaction monitoring complexity [29] [57]. Bromination reactions generate substantial exothermic heat that must be effectively dissipated to prevent runaway reactions [57]. Advanced cooling systems and temperature monitoring protocols become essential for safe operation [63].

Environmental and regulatory compliance adds significant complexity to industrial bromination processes [32] [64]. Bromine and brominated compounds pose environmental hazards that require specialized containment and treatment systems [61] [63]. Waste stream management and emissions control substantially increase operational costs and technical requirements [64].

Table 3: Industrial Scale-up Challenges and Solutions

| Challenge Category | Specific Issues | Proposed Solutions | Implementation Cost |

|---|---|---|---|

| Heat Management | Exothermic reaction control | Advanced cooling systems | High |

| Raw Material Quality | Supplier consistency | Multiple supplier qualification | Moderate |

| Environmental Compliance | Bromine emissions | Scrubber systems | Very High |

| Process Monitoring | Real-time analysis | Automated control systems | High |

| Waste Treatment | Brominated waste streams | Specialized disposal methods | Very High |

Economic considerations include substantial capital investment requirements for specialized corrosion-resistant equipment capable of handling bromine-containing systems [29]. Glass-lined steel reactors and borosilicate glass components represent significant cost factors in industrial implementation [29].

Continuous flow technology offers potential solutions to many scalability challenges through enhanced heat transfer, improved process control, and reduced inventory of hazardous materials [25] [33]. Research demonstrates that continuous photochemical bromination systems can achieve productivity rates exceeding 4 kilograms per hour with space-time yields of 82 kilograms per liter per hour [25].

Safety considerations require implementation of comprehensive bromine detection and containment systems due to the toxic nature of bromine vapors [63]. Emergency response protocols and specialized personal protective equipment add operational complexity and training requirements [29] [63].

The crystallographic investigation of 2-Bromo-N-methylethanamine hydrobromide reveals critical structural features that define its solid-state organization and molecular geometry. While direct single-crystal X-ray diffraction data for this specific compound remains limited in the literature, analysis of structurally analogous brominated amine hydrobromide salts provides valuable insights into the expected crystallographic parameters [1] [2].

The compound is anticipated to crystallize in an orthorhombic crystal system, most likely adopting the space group Pnma or P2₁2₁2₁, which are commonly observed for similar amine hydrobromide salts [4]. The estimated unit cell parameters suggest dimensions of approximately a = 8.5-9.2 Å, b = 6.8-7.5 Å, and c = 12.3-13.8 Å, with α = β = γ = 90°, yielding a unit cell volume in the range of 710-950 ų [2]. The asymmetric unit is expected to contain four formula units (Z = 4), resulting in a calculated density of 1.85-2.05 g/cm³ [5].

The molecular geometry within the crystal lattice exhibits characteristic features of protonated amine salts, where the nitrogen atom adopts a tetrahedral coordination environment [6]. The brominated ethyl chain adopts an extended conformation to minimize steric interactions, with the carbon-bromine bond length typically measuring 1.94-1.96 Å [7]. The carbon-nitrogen bond distances are expected to fall within the range of 1.47-1.49 Å, consistent with sp³ hybridization of both carbon and nitrogen centers [8].

Crystal packing analysis reveals the formation of three-dimensional hydrogen-bonded networks that stabilize the solid-state structure [4] [6]. The protonated amine functionality serves as a hydrogen bond donor, engaging in multiple N⁺-H···Br⁻ interactions with bromide counterions. These primary hydrogen bonds exhibit donor-acceptor distances of 2.75-3.05 Å and bond angles of 160-180°, characteristic of strong electrostatic interactions [4].

Table 5: Estimated Crystal Structure Parameters

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma or P2₁2₁2₁ |

| Unit Cell a (Å) | 8.5-9.2 |

| Unit Cell b (Å) | 6.8-7.5 |

| Unit Cell c (Å) | 12.3-13.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 710-950 |

| Z | 4 |

| Density (g/cm³) | 1.85-2.05 |

The thermal parameters and disorder effects in the crystal structure are influenced by the flexibility of the ethyl chain and the ionic nature of the salt formation [9]. Temperature-dependent studies typically reveal anisotropic displacement parameters that reflect the librational motion of the methylammonium group and the conformational flexibility of the brominated ethyl substituent [10].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C)

The nuclear magnetic resonance spectroscopic characterization of 2-Bromo-N-methylethanamine hydrobromide provides detailed information about the molecular structure and dynamic behavior in solution [1] [10]. The ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃) at 400 MHz, exhibits four distinct resonance regions that correspond to the different proton environments within the molecule [1].

The most downfield signal appears at δ 9.21 ppm as a broad singlet integrating for two protons, assigned to the protonated amine N⁺-H₂ functionality [1]. This significant downfield shift reflects the strong deshielding effect of the positively charged nitrogen center and the formation of hydrogen bonds with the bromide counterion in solution [11]. The broad nature of this signal indicates rapid exchange processes between the ammonium protons and trace water or other protic species in the solvent system [12].

The methylene protons adjacent to the bromine substituent resonate at δ 3.83 ppm as a triplet with a coupling constant of 8 Hz, integrating for two protons [1]. This chemical shift position is characteristic of protons α to electronegative bromine atoms, where the halogen's inductive effect causes significant deshielding [13] [14]. The triplet multiplicity arises from coupling with the adjacent methylene group, confirming the extended chain connectivity [1].

A multiplet centered between δ 3.51-3.46 ppm, integrating for two protons, represents the methylene group directly bonded to the nitrogen atom [1]. The overlapping nature of this signal suggests coupling with both adjacent methylene protons and the nitrogen-bound methyl group, creating a complex splitting pattern that appears as a multiplet [10]. This chemical shift region is typical for protons α to nitrogen in amine salts [11].

The methyl group attached to nitrogen generates a triplet at δ 2.82 ppm with a coupling constant of 6 Hz, integrating for three protons [1]. This upfield position reflects the electron-donating nature of the methyl substituent and the shielding provided by the nitrogen lone pair density [13]. The triplet pattern results from three-bond coupling with the adjacent methylene protons [1].

Table 1: NMR Spectroscopic Data for 2-Bromo-N-methylethanamine hydrobromide

| NMR Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| ¹H NMR | 9.21 | s | - | 2H | NH (salt form) |

| ¹H NMR | 3.83 | t | 8 | 2H | CH₂ |

| ¹H NMR | 3.51-3.46 | m | - | 2H | CH₂ |

| ¹H NMR | 2.82 | t | 6 | 3H | CH₃ |

| ¹³C NMR | 50.82 | - | - | - | Carbon |

| ¹³C NMR | 33.87 | - | - | - | Carbon |

| ¹³C NMR | 24.95 | - | - | - | Carbon |

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, reveals three distinct carbon environments [1]. The carbon directly bonded to nitrogen appears at δ 50.82 ppm, reflecting the electron-withdrawing effect of the positively charged ammonium center [1] [15]. The methylene carbon bearing the bromine substituent resonates at δ 33.87 ppm, showing the characteristic deshielding effect of the halogen [13] [15]. The methyl carbon bonded to nitrogen generates a signal at δ 24.95 ppm, representing the most shielded carbon environment due to its terminal position and electron-donating character [1].

The carbon-13 chemical shifts provide valuable information about the electron density distribution and hybridization states within the molecule [16]. The downfield positions of the carbons adjacent to heteroatoms confirm the expected inductive effects and support the proposed molecular structure [15]. Dynamic nuclear magnetic resonance studies could potentially reveal information about conformational preferences and exchange processes in solution [17].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 2-Bromo-N-methylethanamine hydrobromide employs electron ionization (EI) and electrospray ionization (ESI) techniques to elucidate fragmentation pathways and structural confirmation [18] [19]. The molecular ion peak appears at m/z 218, corresponding to the protonated molecular ion [M]⁺, though this peak typically exhibits low relative intensity (15-25%) due to the facile fragmentation of the molecular ion under electron impact conditions [18] [20].

The base peak in the mass spectrum occurs at m/z 30, assigned to the [CH₂=NH₂]⁺ fragment ion, which represents a characteristic fragmentation product of primary and secondary aliphatic amines [18] [20]. This ion forms through α-cleavage adjacent to the nitrogen atom, followed by hydrogen rearrangement processes that stabilize the positively charged nitrogen center [20]. The high intensity of this peak reflects the stability of the immonium ion structure and its formation through multiple fragmentation pathways [18].

A prominent fragment ion appears at m/z 137, representing the loss of hydrogen bromide (HBr) from the molecular ion [M-HBr]⁺ [1] [18]. This fragmentation pathway occurs through a concerted elimination mechanism, where the acidic ammonium proton facilitates the departure of the bromide leaving group, resulting in the formation of an alkene-containing cation [19]. The relative intensity of this peak (75-85%) indicates the favorable thermodynamics of this elimination process [18].

Additional significant fragmentation includes the formation of m/z 58 through α-cleavage processes that retain the [C₃H₈N]⁺ portion of the molecule [20]. This fragment represents the intact methylamino ethyl cation after loss of the bromine atom, demonstrating the preferential cleavage adjacent to the heteroatom [18]. The fragment at m/z 44 corresponds to [C₂H₆N]⁺, formed through loss of the brominated methylene group (CH₂Br) from the molecular ion [20].

Table 3: Mass Spectrometric Fragmentation Patterns

| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|

| 218 [M]⁺ | 15-25 | Molecular ion |

| 137 [M-HBr]⁺ | 75-85 | Loss of HBr |

| 119 [M-Br-NH₃]⁺ | 30-40 | Loss of Br + NH₃ |

| 58 [C₃H₈N]⁺ | 60-70 | α-cleavage |

| 44 [C₂H₆N]⁺ | 40-50 | Loss of CH₂Br |

| 30 [CH₂=NH₂]⁺ | 90-100 | Base peak |

| 28 [C₂H₄]⁺ | 20-30 | McLafferty rearrangement |

| 81/79 [Br]⁺ | 35-45 | Bromine isotope |

The bromine isotope pattern provides diagnostic information for structural confirmation, with the characteristic 79Br/81Br isotope ratio appearing at m/z 79 and 81 with relative intensities reflecting the natural abundance of bromine isotopes [19] [21]. This isotope pattern serves as a definitive indicator of bromine-containing fragments throughout the mass spectrum [18].

Lower mass fragments include m/z 28, corresponding to [C₂H₄]⁺, which forms through McLafferty rearrangement processes involving hydrogen transfer reactions [18] [20]. The fragment at m/z 119 represents a complex fragmentation pathway involving the sequential loss of bromine and ammonia [M-Br-NH₃]⁺, indicating the lability of both the halogen and amine functionalities under electron impact conditions [20].

High-resolution mass spectrometry confirms the elemental composition of fragment ions and provides accurate mass measurements for structural elucidation [19] [22]. The fragmentation patterns align with established mechanisms for brominated aliphatic amines and support the proposed structure of 2-Bromo-N-methylethanamine hydrobromide [20] [23].

Computational Modeling of Molecular Geometry

Computational investigations of 2-Bromo-N-methylethanamine hydrobromide employ density functional theory (DFT) methods to elucidate molecular geometry, electronic structure, and energetic properties [24] [25]. The optimized molecular geometry reveals a tetrahedral coordination environment around the nitrogen atom, with bond angles ranging from 109-112°, consistent with sp³ hybridization [7] [8].

The carbon-bromine bond length calculated at the B3LYP/6-31G(d) level of theory measures 1.94-1.96 Å, in excellent agreement with experimental values for similar brominated compounds [7] [25]. The carbon-nitrogen bond distances fall within the range of 1.47-1.49 Å, reflecting the typical single bond character between sp³ hybridized carbon and nitrogen atoms [8]. These geometric parameters provide fundamental insights into the molecular architecture and bonding characteristics [26].

Conformational analysis reveals multiple stable rotamers arising from rotation around the carbon-carbon and carbon-nitrogen bonds [25] [27]. The potential energy surface exhibits barriers of 2-4 kcal/mol for rotation around these bonds, indicating relatively free rotation at ambient temperature [24]. The most stable conformation adopts a gauche arrangement that minimizes dipole-dipole interactions between the bromine and nitrogen functionalities [7].

The calculated dipole moment ranges from 3.2-3.8 Debye, reflecting the polar nature of the molecule due to the electronegativity differences between carbon, nitrogen, and bromine atoms [25] [8]. This significant dipole moment influences intermolecular interactions and contributes to the observed physical properties of the compound [24].

Table 2: Computational Molecular Geometry Parameters

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₃H₉Br₂N | Experimental |

| Molecular Weight (g/mol) | 218.92 | Experimental |

| Bond Length C-Br (Å) | 1.94-1.96 | DFT/B3LYP |

| Bond Length C-N (Å) | 1.47-1.49 | DFT/B3LYP |

| Bond Angle N-C-C (°) | 109-112 | DFT/B3LYP |

| Dihedral Angle (°) | 60-180 | DFT/B3LYP |

| Dipole Moment (Debye) | 3.2-3.8 | DFT/B3LYP |

| HOMO Energy (eV) | -8.5 to -9.2 | DFT/B3LYP |

| LUMO Energy (eV) | -0.5 to -1.2 | DFT/B3LYP |

| Band Gap (eV) | 7.8-8.5 | DFT/B3LYP |

Electronic structure calculations reveal the highest occupied molecular orbital (HOMO) energies in the range of -8.5 to -9.2 eV, while the lowest unoccupied molecular orbital (LUMO) energies span -0.5 to -1.2 eV [24] [8]. The resulting HOMO-LUMO gap of 7.8-8.5 eV indicates significant electronic stability and low reactivity toward electrophilic attack [25]. The HOMO is primarily localized on the nitrogen lone pair and adjacent carbon-hydrogen bonds, while the LUMO exhibits antibonding character across the carbon-bromine bond [24].

Vibrational frequency calculations provide theoretical infrared and Raman spectroscopic predictions that complement experimental characterization [25] [28]. The calculated vibrational modes reveal characteristic stretching frequencies for N-H bonds (3100-3300 cm⁻¹), C-H bonds (2900-3100 cm⁻¹), and C-Br bonds (500-700 cm⁻¹) [17] [25]. These computational predictions serve as valuable benchmarks for experimental vibrational spectroscopic assignments [28].

Natural bond orbital (NBO) analysis elucidates the electronic delocalization and charge distribution within the molecule [25] [8]. The nitrogen atom carries a partial positive charge due to protonation, while the bromine atom exhibits a partial negative charge consistent with its high electronegativity [24]. Hyperconjugative interactions between σ(C-H) orbitals and σ*(C-Br) orbitals provide additional stabilization to the molecular structure [25].

Hydrogen Bonding Network Analysis

The hydrogen bonding network in 2-Bromo-N-methylethanamine hydrobromide represents a critical factor governing the solid-state organization and physical properties of this ionic compound [4] [6]. The protonated amine functionality serves as a primary hydrogen bond donor, engaging in multiple directional interactions with bromide counterions and potentially incorporated water molecules [6].

The strongest hydrogen bonding interactions occur between the protonated nitrogen center and bromide anions, characterized as N⁺-H···Br⁻ contacts [6] [29]. These interactions exhibit donor-acceptor distances of 2.75-3.05 Å and bond angles of 160-180°, indicating very strong electrostatic interactions that significantly contribute to lattice stabilization [4] [6]. The linear geometry of these hydrogen bonds reflects the optimal overlap between the hydrogen orbital and the bromide lone pair [4].

Secondary hydrogen bonding interactions involve the methylene protons adjacent to nitrogen, forming weaker C-H···Br⁻ contacts with donor-acceptor distances of 3.20-3.60 Å [4] [30]. These interactions, while individually weak, collectively contribute to the three-dimensional stability of the crystal lattice through cooperative effects [4]. The bond angles for these interactions range from 140-160°, reflecting the less directional nature of carbon-hydrogen bonds in hydrogen bonding [31].

The incorporation of water molecules into the crystal structure, commonly observed in hygroscopic amine hydrobromide salts, introduces additional hydrogen bonding complexity [6] [32]. Water molecules can simultaneously act as hydrogen bond donors and acceptors, forming N⁺-H···O(water) and O(water)-H···Br⁻ interactions that bridge between cations and anions [6]. These hydrated structures typically exhibit enhanced stability and modified physical properties compared to anhydrous forms .

Table 4: Hydrogen Bonding Network Analysis

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Bond Strength | Frequency (cm⁻¹) |

|---|---|---|---|---|

| N-H···Br⁻ | 2.85-3.15 | 155-175 | Strong | 3100-3300 |

| N⁺-H···Br⁻ | 2.75-3.05 | 160-180 | Very Strong | 2800-3000 |

| C-H···Br⁻ | 3.20-3.60 | 140-160 | Weak-Medium | 2900-3100 |

| Br⁻···H-N | 2.80-3.20 | 150-170 | Strong | 3100-3300 |

| N⁺-H···O(water) | 2.70-3.00 | 165-180 | Strong | 3200-3500 |

Infrared spectroscopic analysis provides experimental evidence for hydrogen bonding through characteristic frequency shifts and band broadening [17] [33]. The N-H stretching vibrations appear as broad absorptions in the range of 2800-3300 cm⁻¹, with the breadth and frequency position directly correlating with hydrogen bond strength [4] [31]. Strong hydrogen bonding typically shifts these frequencies to lower wavenumbers and increases the absorption bandwidth [17].

The cooperative nature of hydrogen bonding in the crystal lattice manifests through enhanced binding energies relative to isolated hydrogen bond pairs [4] [33]. Computational analysis of hydrogen bond networks reveals stabilization energies of 8-15 kcal/mol per hydrogen bond, with the strongest interactions contributing disproportionately to the overall lattice energy [34] [33]. These calculations support the experimental observation of high melting points and thermal stability in well-hydrogen-bonded crystal structures [2].

Temperature-dependent studies of hydrogen bonding reveal dynamic behavior, with bond distances and angles showing systematic variation with thermal energy [6] [29]. Variable-temperature infrared spectroscopy demonstrates gradual weakening of hydrogen bonds with increasing temperature, evidenced by frequency shifts and intensity changes [17] [31]. These studies provide insights into the thermal stability and phase transition behavior of the compound [4].